REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([O:8][CH3:9])(=[O:7])[CH2:5][SH:6].Cl[C:11]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)=[CH:12][C:13]#[N:14]>CO>[NH2:14][C:13]1[CH:12]=[C:11]([C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[S:6][C:5]=1[C:4]([O:8][CH3:9])=[O:7] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3.51 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
59 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
3-chloro-3-(pyridin-4-yl)acrylonitrile
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC#N)C1=CC=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to about a half volume at reduced pressure
|
Type
|
ADDITION
|
Details
|
poured into water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate/tetrahydrofuran (4:1, 500 mL)
|
Type
|
WASH
|
Details
|
washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate, filtration and concentration at reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC(=C1)C1=CC=NC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.81 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |